DIRECT BROWN 79

Description

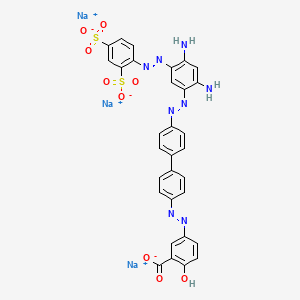

Structure

3D Structure of Parent

Properties

CAS No. |

6483-77-8 |

|---|---|

Molecular Formula |

C31H21N8Na3O9S2 |

Molecular Weight |

782.6 g/mol |

IUPAC Name |

trisodium;5-[[4-[4-[[2,4-diamino-5-[(2,4-disulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H24N8O9S2.3Na/c32-24-15-25(33)28(39-37-26-11-10-22(49(43,44)45)14-30(26)50(46,47)48)16-27(24)38-35-20-7-3-18(4-8-20)17-1-5-19(6-2-17)34-36-21-9-12-29(40)23(13-21)31(41)42;;;/h1-16,40H,32-33H2,(H,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |

InChI Key |

GSZCBUINRPTBEY-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Environmental Fate and Degradation Pathways of Direct Brown 79

Oxidative Degradation Mechanisms of Azo Linkages in Environmental Systems

The azo group's electron-withdrawing nature makes azo dyes generally resistant to oxidative breakdown under typical aerobic environmental conditions. mst.dk Consequently, their degradation often requires advanced oxidative processes (AOPs) that can effectively break down these recalcitrant molecules. researchgate.net AOPs are characterized by the generation of powerful, non-selective oxidizing agents, most notably the hydroxyl radical (·OH). researchgate.netredalyc.org These processes represent a key mechanism for the mineralization of azo dyes into less harmful substances. researchgate.net

While azo dyes are designed for high photolytic stability, photochemical processes play a crucial role in their degradation in the context of AOPs. mst.dk Photolysis itself is not considered a primary degradation pathway for most azo dyes. mst.dk However, the application of ultraviolet (UV) radiation, in combination with other agents, is fundamental to processes like UV/H₂O₂ and photo-Fenton. researchgate.netredalyc.org In these systems, UV light facilitates the generation of highly reactive hydroxyl radicals. researchgate.net

The degradation process involves both direct photolysis and oxidation by these photo-induced radicals. rsc.org The interaction of UV radiation with molecules like hydrogen peroxide (H₂O₂) or ozone (O₃) leads to their decomposition and the formation of ·OH radicals. redalyc.org Studies on similar colored compounds, known as brown carbon, show that aqueous-phase photochemical oxidation can initially lead to the formation of intermediate products that are more light-absorbing, a phenomenon known as photo-enhancement, before subsequent oxidation leads to photobleaching and the formation of smaller, non-absorbing organic acids. rsc.orgacs.org This complex evolution depends on factors like the wavelength of UV light and the presence of oxidizing precursors. rsc.org

Chemical oxidation of Direct Brown 79 is primarily achieved through AOPs that generate a variety of reactive species capable of attacking the stable azo linkage.

Reactive Species: The principal reactive species in these processes is the hydroxyl radical (·OH), a powerful oxidant that reacts rapidly and non-selectively with a wide range of organic compounds. mdpi.com Other important species include ozone (O₃), which can degrade pollutants either through a direct reaction or by decomposing into ·OH radicals, a process favored at alkaline pH. redalyc.orgiwaponline.com

Key Oxidation Processes:

Fenton and Photo-Fenton: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. researchgate.net The efficiency of this method can be enhanced with UV light (photo-Fenton), which promotes the recycling of Fe³⁺ to Fe²⁺ and generates additional radicals from H₂O₂ photolysis. researchgate.net

Ozonation: Ozone is an effective oxidant for color removal. iwaponline.com It can directly attack the chromophoric azo groups or decompose in water to form hydroxyl radicals, which then contribute to the degradation of the dye molecule. redalyc.org

H₂O₂/UV: This process relies on the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals, which are responsible for the subsequent oxidation of the dye. mdpi.com

These oxidative pathways typically lead to the cleavage of the aromatic rings and the ultimate mineralization of the dye into carbon dioxide, water, and inorganic ions. researchgate.net

Photochemical Oxidation Pathways

Reductive Degradation Processes and Metabolite Formation

The most labile part of an azo dye molecule is the azo linkage, which is susceptible to reductive cleavage. mst.dk This process breaks the -N=N- bond, leading to the decolorization of the dye and the formation of various aromatic amines. frontiersin.org This reductive pathway is the dominant degradation mechanism under anaerobic (oxygen-free) conditions. frontiersin.orgwur.nl

In anaerobic environments, such as in specialized bioreactors or the lower gastrointestinal tract of mammals, microorganisms can readily reduce azo dyes. mst.dkwur.nl This biotransformation is the critical first step in many biological wastewater treatment strategies, where the initial anaerobic stage removes the color by cleaving the azo bonds. wur.nlresearchgate.netnih.gov

The process results in the formation of aromatic amines. researchgate.net While this step effectively decolorizes the effluent, the resulting amine metabolites can be more toxic and potentially carcinogenic than the original dye molecule. frontiersin.orgresearchgate.net Therefore, a subsequent aerobic treatment stage is often required to degrade these aromatic amines. researchgate.netnih.gov The efficiency of anaerobic decolorization can be influenced by the presence of co-substrates and can be catalyzed by redox-mediating compounds, which shuttle electrons to the azo dye. wur.nlnih.gov

The biological reduction of azo dyes is an enzymatic process. wur.nl Microorganisms, including various environmental bacteria and intestinal flora, produce enzymes called azoreductases that catalyze the reductive cleavage of the azo linkage. frontiersin.orgnih.govohsu.edu These enzymes are often flavin-dependent reductases that utilize NAD(P)H as an electron donor. frontiersin.orgnih.gov

The reduction of this compound results in the cleavage of its three azo bonds, releasing the constituent aromatic amines. Based on its manufacturing process, which involves coupling diazotized precursors, the reductive degradation of this compound is expected to generate the specific aromatic amines listed in the table below. worlddyevariety.com The release of benzidine-based amines is of particular toxicological concern, as benzidine (B372746) is a known human carcinogen. canada.canih.gov

Table 1: Aromatic Amines Generated from the Reductive Cleavage of this compound

| Precursor in Synthesis | Resulting Aromatic Amine | Chemical Formula |

|---|---|---|

| 4-(4-Aminophenyl)benzenamine | Benzidine | C₁₂H₁₂N₂ |

| 2-Hydroxybenzoic acid | 5-Aminosalicylic acid | C₇H₇NO₃ |

| 4-Aminobenzene-1,3-disulfonic acid | 4-Aminobenzene-1,3-disulfonic acid | C₆H₇NO₆S₂ |

| Benzene-1,3-diamine | Benzene-1,3-diamine | C₆H₈N₂ |

Anaerobic Biotransformation Mechanisms

Influencing Environmental Parameters on this compound Degradation Kinetics

The pH of the aqueous environment is a critical factor governing the degradation of azo dyes, including those structurally related to this compound. While specific kinetic data for this compound across different pH values is not extensively documented in the reviewed literature, studies on similar direct brown dyes provide valuable insights. For instance, the degradation of a dye identified as "direct brown D3G" by a halo-thermophilic microbial consortium was observed to occur within a pH range of 7 to 10. nih.gov

The influence of pH on degradation mechanisms is multifaceted. In biological degradation processes, pH affects the metabolic activity of microorganisms and the function of enzymes responsible for breaking down the dye structure. Most microbial decolorization activities have an optimal pH range, and deviations can lead to a decrease in efficiency. frontiersin.org For example, the activity of enzymes like azoreductase, which is crucial for the initial cleavage of the azo bond (-N=N-), is highly pH-dependent. researchgate.net

In abiotic degradation processes like photocatalysis, pH influences the surface charge of the photocatalyst and the dye molecule itself, which affects the adsorption of the dye onto the catalyst surface—a key step in the degradation process. researchgate.net For some advanced oxidation processes (AOPs), an acidic pH can be more favorable. For example, the Fenton process, which generates highly reactive hydroxyl radicals, often shows maximum degradation rates for pigments at acidic pH levels. pjoes.comresearchgate.net Conversely, other AOPs, such as ozonation combined with sonolysis for the degradation of C.I. Direct Red 23, have shown optimal degradation at an alkaline pH of 8.0. researchgate.net

Table 1: Reported pH Conditions for the Degradation of Related Direct Dyes

| Dye Name | Degradation System | Optimal pH Range | Reference |

|---|---|---|---|

| direct brown D3G | Halo-thermophilic microbial consortium | 7 - 10 | nih.gov |

| Direct Red 23 | Ozonation & Sonolysis | 8.0 | researchgate.net |

| Brown 703 | Pseudomonas aeruginosa | 7.0 | researchgate.netresearchgate.net |

Temperature is a significant parameter that affects the rate of both biotic and abiotic degradation reactions. For microbial degradation, temperature influences the growth rate and enzymatic activity of the microorganisms. frontiersin.org Research on a "direct brown D3G" dye showed that a microbial consortium could achieve degradation at temperatures between 40 °C and 50 °C. nih.gov Generally, for most bacteria involved in dye decolorization, the optimal temperature range is between 30 °C and 45 °C. frontiersin.org Temperatures exceeding this range can lead to the denaturation of essential enzymes and a loss of cell viability, thereby inhibiting the degradation process. frontiersin.org

Table 2: Reported Temperature Conditions for the Degradation of Related Brown Dyes

| Dye Name | Degradation System | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| direct brown D3G | Halo-thermophilic microbial consortium | 40 - 50 | nih.gov |

| Brown 703 | Pseudomonas aeruginosa | 38 | researchgate.net |

Redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. It is a fundamental parameter in the environmental fate of azo dyes. The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. doi.org This reaction typically occurs under anaerobic (low redox potential) or microaerophilic conditions, as oxygen can compete for the reduced electron carriers required by the azoreductase enzymes. doi.org The reduction of the azo bond results in the formation of aromatic amines, which are often colorless but can still be toxic. doi.orgacs.org These aromatic amines are generally more susceptible to subsequent aerobic degradation (mineralization) than the parent dye molecule. doi.orgmst.dk Therefore, a sequential anaerobic-aerobic treatment process is often required for the complete breakdown of azo dyes. doi.org The redox potential of a system is a reliable indicator for predicting the decolorization capacity of oxidative and reductive biocatalysts. uminho.pt

The degradation of this compound in real-world scenarios does not occur in pure water but in complex environmental matrices such as industrial wastewater, surface water, or soil. The components of this matrix can significantly influence the degradation kinetics and pathways. These "matrix effects" can be caused by the presence of other organic compounds, inorganic salts, suspended solids, and natural organic matter. chromatographyonline.comasm.orgnih.gov

In complex effluents, these matrix components can:

Compete for reactive species: In advanced oxidation processes, other organic and inorganic substances in the wastewater can compete with the dye for reactive radicals (e.g., hydroxyl radicals), thus lowering the degradation efficiency of the target pollutant. pjoes.com

Inhibit microbial activity: High concentrations of salts or other toxic compounds in industrial wastewater can inhibit the growth and metabolic activity of microorganisms responsible for biodegradation. cabidigitallibrary.org

Adsorb the dye: The dye can adsorb to suspended solids or dissolved organic matter, making it less available for degradation. nih.gov

Alter light penetration: In photocatalytic processes, the turbidity of wastewater can scatter or absorb light, reducing the energy available to activate the photocatalyst and thereby decreasing the degradation rate. banglajol.info

A study on the photocatalytic degradation of Direct Brown RN, a similar dye, was conducted on a real leather tannery effluent. The successful reduction in the chemical oxygen demand (COD) of the treated effluent indicated that despite the complex matrix, the degradation of the organic molecules, including the dye, was achievable. banglajol.info However, matrix effects can also cause interference in the analytical quantification of the compound, potentially leading to over- or underestimation of its concentration in environmental samples. asm.orgnih.govnih.gov

Adsorption Behavior and Mechanistic Studies of Direct Brown 79

Adsorption Isotherms and Thermodynamic Modeling of DIRECT BROWN 79 onto Substrates

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature.

Langmuir and Harkin-Jura Isotherm Applicability

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. dergipark.org.tr A linear plot of Ce/qe versus Ce indicates the applicability of the Langmuir model. dergipark.org.tr This model has been found to be applicable in studies involving the adsorption of direct dyes, suggesting that the uptake occurs on a homogeneous surface with monolayer coverage and no significant interaction between the adsorbed molecules. dergipark.org.trsrce.hr For instance, in the adsorption of a direct brown dye onto polyamide 6.6 fabric, the Langmuir isotherm effectively simulated the process, with the maximum adsorption capacity increasing with temperature. srce.hr Similarly, the adsorption of Direct Red 79 onto Fe1−xCo xFe2O4 materials was well-described by the Langmuir model. researchgate.net The dimensionless separation factor (RL), derived from the Langmuir constant, can indicate whether the adsorption is favorable (0 < RL < 1). dergipark.org.trresearchgate.net

The Harkin-Jura isotherm model accounts for multilayer adsorption and the presence of a heterogeneous pore distribution in the adsorbent. srce.hr This model is represented by a linear relationship between 1/qe² and log Ce. srce.hr However, in some cases, such as the adsorption of Solophenyl blue 4GL onto polyamide fabric, the Harkin-Jura model showed a poor fit to the experimental data, as indicated by low determination coefficients (R²), suggesting the absence of heterogeneous pore distribution. srce.hr Conversely, other studies have found the Harkin-Jura equation to be valid over the entire concentration range studied, even when the Langmuir equation fails. orientjchem.orgorientjchem.org The Harkin-Jura plots can sometimes exhibit two intersecting straight lines, which may correspond to two different equations of state for the adsorbed film. orientjchem.org

Thermodynamic Parameters (ΔH, ΔS, ΔG) of Adsorption

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. These parameters—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—are crucial for understanding the driving forces of adsorption.

The Gibbs free energy change (ΔG) indicates the spontaneity of the adsorption process. Negative values of ΔG signify that the adsorption is spontaneous. researchgate.net The magnitude of ΔG can also suggest the nature of adsorption; values greater than -20 kJ/mol are often associated with physisorption. researchgate.net

The enthalpy change (ΔH) reveals whether the adsorption is endothermic (positive ΔH) or exothermic (negative ΔH). An endothermic process suggests that adsorption is favored at higher temperatures, possibly due to the enlargement of pore sizes or an increase in the rate of diffusion of adsorbate molecules. dergipark.org.tr A positive ΔH value, such as the 74.947 kJ/mol observed for Direct Red 79 adsorption on Fe1−xCo xFe2O4, points to an endothermic process. researchgate.net The magnitude of ΔH can also differentiate between physical adsorption (typically 2.1 to 20.9 kJ/mol) and chemisorption. researchgate.net

The entropy change (ΔS) reflects the change in randomness at the solid-liquid interface during adsorption. A positive ΔS value suggests an increase in disorder at the interface, which can occur when adsorbate molecules displace adsorbed solvent molecules. dergipark.org.trresearchgate.net

Table 1: Thermodynamic Parameters for the Adsorption of Direct Dyes

| Dye | Adsorbent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Temperature (K) | Reference |

|---|---|---|---|---|---|---|

| Direct Red 79 | Fe1−xCo xFe2O4 | - | 74.947 | - | - | researchgate.net |

| Direct Red 81 | Bamboo Sawdust | Negative | Positive | Positive | 303, 313, 323 | dergipark.org.tr |

| Direct Red 23 | Modified Gambir | Negative | Positive | Positive | 303 | usm.my |

| Direct Blue 5 | Granular Activated Carbon | Negative | -8.89 to -11.543 | - | - | ijert.org |

| Direct Blue 78 | Eggshell | -24.4 to -34.4 | Positive | - | 302, 323, 348 | mdpi.com |

Adsorption Kinetics and Rate-Limiting Steps

Adsorption kinetics describe the rate of adsorbate uptake and provide information about the mechanisms controlling the adsorption process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The pseudo-first-order model , proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable during the initial stages of adsorption.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. maxapress.comdeswater.com This model is often found to be more suitable for describing the entire adsorption process for direct dyes. researchgate.netvjs.ac.vn For instance, the adsorption of Direct Red 79 on Fe2Fe1-xMnxO4 nanoparticles and Fe1−xCo xFe2O4 materials was well-described by the pseudo-second-order kinetic model. researchgate.netvjs.ac.vn A high correlation coefficient (R²) value, typically close to 1, indicates a good fit of this model to the experimental data. researchgate.net

Table 2: Kinetic Model Parameters for the Adsorption of Direct Dyes

| Dye | Adsorbent | Kinetic Model | R² | k₂ (g/mg·min) | Reference |

|---|---|---|---|---|---|

| Direct Red 79 | Fe2Fe1-xMnxO4 | Pseudo-second-order | High | - | vjs.ac.vn |

| Direct Red 79 | Fe1−xCo xFe2O4 | Pseudo-second-order | High | - | researchgate.net |

| Direct Red 81 | Treated Bamboo Sawdust | Pseudo-second-order | >0.99 | - | dergipark.org.tr |

| Direct Red 12B | ZnCl₂ activated Jatropha husk carbon | Pseudo-first-order | - | - | |

| Direct Yellow 28 | Dolomite treated activated carbon | Pseudo-second-order | >0.99 | - | nanoient.org |

Mechanistic Insights into this compound Adsorption at Interfaces

The adsorption mechanism of this compound involves a combination of physical and chemical interactions at the adsorbent-adsorbate interface. The pH of the solution plays a critical role in the adsorption process. This compound contains sulfonate (-SO3Na) and amine (-NH2) groups. vjs.ac.vn At low pH, the amine groups can be protonated, resulting in a positively charged dye molecule. vjs.ac.vn This enhances the electrostatic attraction between the dye and a negatively charged adsorbent surface, leading to higher adsorption capacity. vjs.ac.vn

Studies on similar direct dyes have shown that the adsorption can be influenced by factors such as the formation of hydrogen bonds and van der Waals forces. uctm.edu The nature of the adsorption can be determined by the thermodynamic parameters; for instance, an endothermic process might suggest physisorption. researchgate.net However, the good fit of the pseudo-second-order kinetic model often points towards a chemisorption mechanism being the rate-limiting step. maxapress.comdeswater.com Therefore, the adsorption of this compound is likely a complex process involving both physisorption and chemisorption, with the dominant mechanism depending on the specific adsorbent and experimental conditions.

Electrostatic Interactions and Surface Charge Effects

Electrostatic forces are a key factor in the adsorption of ionic dyes. solubilityofthings.com The surface charge of an adsorbent material, which is often pH-dependent, plays a critical role in its ability to attract or repel charged dye molecules. youtube.com For anionic dyes such as this compound, adsorbents with a positively charged surface are generally more effective.

The point of zero charge (pzc) of an adsorbent is the pH at which its surface has a net neutral charge. youtube.com At a pH below the pzc, the adsorbent surface is positively charged, favoring the adsorption of anionic dyes through electrostatic attraction. mdpi.comresearchgate.net Conversely, at a pH above the pzc, the surface becomes negatively charged, leading to electrostatic repulsion and reduced adsorption of anionic dyes. nih.govmdpi.com

The presence of different functional groups on the adsorbent's surface, such as carboxyl, hydroxyl, and amino groups, determines its surface charge characteristics. researchgate.net For instance, the protonation of amino groups under acidic conditions creates a positive surface charge, enhancing the adsorption of anionic dyes. nih.gov

Table 1: Influence of pH on Adsorption of Anionic Dyes

| Adsorbent | Anionic Dye | pH Effect on Adsorption | Reference |

| Modified Polymeric Sorbents | Reactive Black 5 | Adsorption increased with decreasing pH. | nih.gov |

| Pomelo Pith | Acid Blue 25 | Adsorption is influenced by electrostatic interactions. | mdpi.com |

| Iron Oxide Magnetic Nanoparticles | Chromium(VI) | Adsorption capacity increased with a positive surface charge. | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Hydrogen Bonding and π-π Stacking Interactions

Beyond electrostatic forces, other non-covalent interactions contribute significantly to the adsorption of this compound. Hydrogen bonding can occur between functional groups on the adsorbent surface (like hydroxyl or amine groups) and the dye molecule. mdpi.comresearchgate.net This type of interaction is particularly relevant for adsorbents rich in such functional groups. plos.org

Given the aromatic nature of this compound, π-π stacking interactions are another crucial mechanism, especially with carbonaceous adsorbents. researchgate.net The flat, electron-rich aromatic rings of the dye can stack with the graphitic surfaces of materials like activated carbon or graphene, leading to strong adsorption. researchgate.netrsc.org The parallel stacking of the dye molecules on the adsorbent surface is an energetically favorable arrangement that indicates the presence of these interactions. researchgate.net

Role of Adsorbent Surface Chemistry and Pore Structure

The pore structure, including the surface area and pore volume, determines the accessibility of the dye molecules to the active sites. scirp.orgmdpi.com A well-developed porous structure with a high surface area generally leads to a higher adsorption capacity. scirp.org However, the size of the pores must be appropriate for the size of the this compound molecule to allow for effective diffusion and adsorption within the pores.

Advanced Adsorbent Materials for this compound Removal

A variety of materials have been investigated for their potential to remove dyes from wastewater. The focus has increasingly shifted towards low-cost, sustainable, and efficient adsorbents.

Natural and Modified Biopolymers (e.g., Chitosan (B1678972), Polyamide)

Chitosan , a biopolymer derived from chitin, is a promising adsorbent due to its biodegradability, non-toxicity, and the presence of amine and hydroxyl functional groups. nih.goveeer.org These groups make chitosan particularly effective for adsorbing anionic dyes through electrostatic attraction and hydrogen bonding. nih.govacs.org However, pure chitosan has limitations like low surface area and mechanical strength, which can be overcome by modification and cross-linking. nih.govmdpi.commdpi.com

Polyamide materials, often used in membranes for water treatment, also show potential for dye adsorption. tidjma.tnmdpi.comrsc.org The amide groups in the polymer chain can participate in hydrogen bonding with dye molecules. uib.no The effectiveness of polyamide can be influenced by its specific chemical structure and surface properties. uib.noresearchgate.net

Table 2: Research on Biopolymer Adsorbents for Dye Removal

| Biopolymer | Dye Type | Key Findings | Reference |

| Chitosan | Anionic Dyes | High affinity due to cationic nature and functional groups. | acs.org |

| Modified Chitosan | Anionic Dyes | Cross-linking improves stability and adsorption capacity. | mdpi.com |

| Polyamide 6 and 66 | Anionic and Cationic Dyes | Adsorption primarily mediated by hydrogen bonds and electrostatic attraction. | uib.no |

This table is interactive. Click on the headers to sort the data.

Carbonaceous Adsorbents (e.g., Activated Carbon, Coir Pith Carbon)

Activated carbon (AC) is a widely used adsorbent due to its high porosity, large surface area, and versatile surface chemistry. scirp.orgacs.orgmdpi.com It can be produced from various carbon-rich materials and is effective in removing a broad spectrum of dyes, including anionic dyes, through mechanisms like π-π stacking and electrostatic interactions. mdpi.comacs.orgeeer.org

Coir pith carbon , derived from coconut husks, is a low-cost alternative to commercial activated carbon. pjoes.com Studies have shown its effectiveness in removing reactive dyes from textile effluents. ajol.info Like other carbonaceous materials, its adsorption capacity is attributed to its porous structure and surface functional groups.

Table 3: Performance of Carbonaceous Adsorbents

| Adsorbent | Source Material | Dye Type | Key Findings | Reference |

| Activated Carbon | Various | Anionic and Cationic | High efficiency due to large surface area and porosity. | mdpi.com |

| Activated Carbon | Sawdust | General Dyes | Maximum dye removal of 98.5% under optimized conditions. | ajol.info |

| Longan Seed AC | Anionic and Cationic | High adsorption capacity for various dyes. | eeer.org | |

| Corn Cob Stem AC | Cationic (Methylene Blue) | Adsorption involves pi-pi interaction, pore filling, electrostatic attraction, and hydrogen bonding. | alayen.edu.iq |

This table is interactive. Click on the headers to sort the data.

Industrial and Agricultural Waste-Derived Adsorbents

The utilization of industrial and agricultural waste as precursors for adsorbents is an economical and environmentally friendly approach to waste management and water treatment. springerprofessional.demdpi.com

Industrial wastes , such as those from the fertilizer and steel industries, have been explored for dye removal. researchgate.netnih.gov Carbonaceous adsorbents prepared from fertilizer industry waste have shown significant adsorption capacities for anionic dyes. nih.govresearchgate.net Certain solid wastes from the metal industry have also been successfully used to adsorb both anionic and cationic dyes. nih.gov Biochar derived from industrial waste has also proven effective for dye remediation. iwaponline.com

Agricultural wastes , such as sawdust, rice husks, and various fruit peels, are abundant and rich in lignocellulose, making them suitable raw materials for producing adsorbents. pjoes.commdpi.comnih.gov These materials, either in their natural state or after modification (e.g., conversion to activated carbon), can effectively remove dyes from aqueous solutions. mdpi.comresearchgate.netfrontiersin.orgdoi.org The presence of functional groups like hydroxyl and carboxyl groups on their surfaces contributes to the adsorption process. frontiersin.org

Table 4: Adsorption Capacities of Waste-Derived Adsorbents for Anionic Dyes

| Adsorbent Source | Waste Type | Anionic Dye | Adsorption Capacity (mg/g) | Reference |

| Fertilizer Industry Slurry | Industrial | Ethyl Orange | 198 | nih.gov |

| Fertilizer Industry Slurry | Industrial | Metanil Yellow | 211 | nih.gov |

| Fertilizer Industry Slurry | Industrial | Acid Blue 113 | 219 | nih.gov |

| Pomelo Pith | Agricultural | Acid Blue 25 | 26.9 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Analytical Methodologies for the Detection and Characterization of Direct Brown 79 and Its Transformation Products

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Direct Brown 79 from impurities, other dyes, and its degradation products in various matrices. High-performance liquid chromatography and thin-layer chromatography are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of direct dyes due to its high resolution and efficiency. For direct dyes, which can vary widely in polarity, reversed-phase HPLC is frequently employed. nih.gov A typical HPLC system for analyzing dyes like this compound would consist of a C18 column and a gradient elution system. nih.gov

A method for the simultaneous determination of 12 direct dyes utilized an XB-C18 column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) aqueous solution (pH 9.0). nih.gov Detection is commonly achieved using a photodiode array (PDA) or UV-Visible detector, which allows for the simultaneous monitoring of multiple wavelengths and the acquisition of the UV-Vis spectrum of the eluting peaks, aiding in identification. nih.govacs.org An HPLC-Diode Array Detector (DAD)-Mass Spectrometry (MS) method has been developed that is sensitive enough to analyze dyes from single textile fibers, showcasing the power of modern hyphenated techniques. acs.org The mass accuracy and absorbance spectra from such systems are typically highly stable, though retention times can shift slightly due to experimental conditions. acs.org

Table 1: General HPLC Parameters for Direct Dye Analysis

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 or similar (e.g., XB-C18) | nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium acetate) | nih.govnih.gov |

| Detector | Photodiode Array (PDA) or UV-Visible Detector | nih.govacs.org |

| Detection Wavelength | Set at the absorption maximum of the analyte(s) | najah.edu |

This table presents generalized conditions; specific method development and validation are required for the precise analysis of this compound.

Thin-Layer Chromatography (TLC) for Impurity Profiling and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of dyes, for monitoring reaction progress, and for impurity profiling. umich.eduasianpubs.orgnih.gov It is particularly useful for separating the main dye component from non-colored intermediates and side-reaction products. asianpubs.org For the analysis of dyes, silica (B1680970) gel or alumina (B75360) plates are common stationary phases. umich.edu

The separation is achieved by developing the plate in a chamber with a suitable mobile phase (eluent). The choice of eluent is critical for effective separation. For a related dye, C.I. Direct Brown 95, successful eluent systems for separating it from other dyes included mixtures like n-butyl acetate:pyridine:water (6:9:5) and n-propanol:isobutanol:ethyl acetate:water (4:2:1:3). nih.gov Similar multi-component solvent systems, often containing combinations of solvents like petroleum ether, acetone, chloroform, and methanol, would be developed for this compound. asianpubs.org After development, the separated spots are visualized, often under UV light, and their Retention Factor (Rf) values are calculated to aid in identification. umich.edulibretexts.org

Spectroscopic Identification and Quantification

Spectroscopic techniques are indispensable for both quantifying the concentration of this compound and for elucidating the structure of its transformation products.

UV-Visible Spectroscopy for Concentration Determination and Spectral Changes

UV-Visible spectroscopy is a fundamental technique for the analysis of colored compounds like azo dyes. academie-sciences.fr The color of the dye is due to its chromophoric system—the extensive network of conjugated double bonds in the azo structure—which absorbs light in the visible region of the electromagnetic spectrum. researchgate.net The concentration of a this compound solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law.

This technique is also highly effective for monitoring the degradation or transformation of the dye. researchgate.net As the dye molecule is broken down, for instance, through the cleavage of its azo bonds, the conjugated system is disrupted. This leads to a decrease in the absorbance at the dye's characteristic λmax, providing a direct measure of decolorization. researchgate.netruh.ac.lk The appearance of new peaks can indicate the formation of transformation products. researchgate.net Brown pigments and dyes typically show a broad absorption spectrum across the UV and visible regions. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., Mass Spectrometry)

While UV-Vis spectroscopy can confirm the breakdown of the parent dye, it provides limited information about the identity of the resulting products. For structural elucidation, more advanced techniques, particularly mass spectrometry (MS), are required. researchgate.net Azo dyes themselves can be challenging to analyze directly by some forms of MS due to their low volatility. epa.gov

A common and powerful strategy for analyzing azo dye metabolites involves a preliminary chemical reduction step. epa.gov Using a reducing agent like sodium dithionite (B78146), the azo linkages (-N=N-) are cleaved, breaking the large dye molecule into smaller, more volatile aromatic amines. epa.govchrom-china.com These resulting amines can then be extracted and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS). epa.govchrom-china.com The mass spectra of these amines can be compared to spectral libraries for identification, allowing researchers to infer the original structure of the azo dye and to identify its specific breakdown products. mdpi.com

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, which avoids the need for derivatization that is sometimes required for GC-MS analysis. nih.gov LC-MS, especially with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF), can provide highly accurate mass measurements, enabling the determination of elemental formulas for unknown metabolites. nih.govacs.org

Trace Analysis and Environmental Monitoring Techniques for this compound

The detection of this compound at trace levels in environmental samples like textile wastewater is critical for monitoring pollution and assessing treatment efficacy. chrom-china.com Environmental monitoring programs are established based on risk assessments, which consider the facility, processes, and materials used. climet.com These programs define sampling locations, frequencies, and analytical methods to detect potential contamination. climet.com

Due to the complexity and dilute nature of environmental samples, a sample preparation step is usually necessary to concentrate the analytes and remove interfering matrix components. chrom-china.com For azo dyes in wastewater, this often involves an initial liquid-liquid extraction followed by a microextraction technique to enhance concentration. chrom-china.com

Similar to the analysis of metabolites, a common approach for the trace analysis of azo dyes involves their reduction to corresponding aromatic amines. An efficient method developed for trace azo dyes in textile wastewater used sodium dithionite for reduction, followed by extraction and analysis using GC-MS. chrom-china.com This method achieved low detection limits, on the order of 0.05 µg/L for many aromatic amines, making it suitable for environmental screening. chrom-china.com The ability to screen for these amine breakdown products is crucial, as some may be more toxic than the parent dye itself. epa.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Class / Role |

|---|---|---|---|

| This compound | 6483-77-8 | C₃₁H₂₁N₈Na₃O₉S₂ | Trisazo Dye |

| Acetonitrile | 75-05-8 | C₂H₃N | HPLC Mobile Phase Solvent |

| Ammonium acetate | 631-61-8 | C₂H₇NO₂ | HPLC Mobile Phase Buffer |

| n-Butyl acetate | 123-86-4 | C₆H₁₂O₂ | TLC Eluent Component |

| Pyridine | 110-86-1 | C₅H₅N | TLC Eluent Component |

| n-Propanol | 71-23-8 | C₃H₈O | TLC Eluent Component |

| Isobutanol | 78-83-1 | C₄H₁₀O | TLC Eluent Component |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | TLC Eluent Component |

| Chloroform | 67-66-3 | CHCl₃ | TLC Eluent Component |

| Methanol | 67-56-1 | CH₄O | TLC Eluent Component |

| Sodium dithionite | 7775-14-6 | Na₂S₂O₄ | Reducing Agent |

| Aniline | 62-53-3 | C₆H₇N | Potential Azo Dye Metabolite |

Method Validation and Quality Assurance in this compound Analysis

The reliability and accuracy of analytical data are paramount in the detection and characterization of this compound and its transformation products. To ensure that analytical methods are fit for their intended purpose, rigorous method validation and ongoing quality assurance protocols are essential. This section details the key parameters for method validation and the quality assurance measures pertinent to the analysis of this compound.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The International Council for Harmonisation (ICH) provides a framework for validating analytical methods, which is widely adopted. iaea.orgeuropa.eu Key validation characteristics include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ). iaea.orgecetoc.org

Quality assurance (QA) complements method validation by encompassing all the planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. cdc.gov In the context of dye analysis, this involves everything from the inspection of raw materials to the final quality control of the dye batch. cdc.govgovinfo.gov

Method Validation Parameters

The validation of analytical methods for this compound, a benzidine-based trisazo dye, ensures that measurements are dependable. scribd.com While specific validation studies for this compound are not extensively published, data from closely related benzidine-based dyes, such as Direct Brown 95, provide valuable benchmarks and are often grouped in analytical methodologies like those from the National Institute for Occupational Safety and Health (NIOSH). cdc.govwikisource.org

Accuracy: Accuracy reflects the closeness of a measured value to a true or accepted reference value. iaea.org It is often expressed as percent recovery. For dye analysis, accuracy can be assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. nih.gov For example, in the analysis of benzidine-based dyes, acceptable recovery is typically sought. NIOSH Method 5013, evaluated for several benzidine-based dyes, reported a recovery of 78.5% for C.I. Direct Brown 95. cdc.govwikisource.org General guidelines for many analytical methods consider recovery values between 80% and 120% to be acceptable. routledge.com

Precision: Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. iaea.org It is usually expressed as the relative standard deviation (RSD or Sr). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-laboratory precision). iaea.org For Direct Brown 95, NIOSH Method 5013 determined a relative standard deviation (Sr) of 6.7% and a pooled precision (Sr) of 0.072 across three concentration levels. cdc.govwikisource.org

Linearity and Range: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. ecetoc.org The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. ecetoc.org Linearity is typically evaluated by a linear regression analysis, with a correlation coefficient (r²) of 0.999 or greater being a common acceptance criterion. ms-editions.cl For the assay of a finished product, the minimum specified range is typically 80% to 120% of the test concentration. ecetoc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ecetoc.org These are critical for analyzing trace levels of this compound or its transformation products, such as the carcinogen benzidine (B372746). For benzidine, a transformation product of dyes like Direct Brown 95, an estimated LOD of 3 µg per sample has been reported, which could be lowered using more sensitive detectors like fluorescence. cdc.govwikisource.org

Table 1: Method Validation Parameters for Benzidine-Based Dyes (Based on NIOSH Method 5013)

| Validation Parameter | C.I. Direct Brown 95 | General Acceptance Criteria |

| Accuracy (% Recovery) | 78.5% cdc.govwikisource.org | 80 - 120% routledge.com |

| Precision (Repeatability, Sr) | 6.7% cdc.govwikisource.org | Varies by method; lower is better |

| Precision (Pooled, Sr) | 0.072 cdc.govwikisource.org | Varies by method; lower is better |

| Linearity (r²) | Not specified | ≥ 0.999 ms-editions.cl |

| LOD (for Benzidine) | 3 µ g/sample cdc.govwikisource.org | Method dependent |

| LOQ | Not specified | Method dependent |

Quality Assurance in Practice

Quality assurance in the analysis of this compound extends beyond initial method validation and is integrated into the entire manufacturing and testing process.

Raw Material and In-Process Control: Quality control begins with the evaluation of incoming raw materials and intermediates used in the synthesis of this compound. govinfo.gov This ensures that the starting materials meet specifications, which is crucial for achieving the desired yield and purity of the final dye. In-process testing is also performed to monitor the reaction stoichiometry and optimize color yield. govinfo.gov

Final Product Quality Control: Each batch of this compound must be tested against a standard to ensure consistency. wikisource.orgtextiletoday.com.bd This is critical for textile processors who rely on reproducible results. govinfo.gov Key quality control checks include:

Strength and Shade Assessment: The color value and tone of a production batch are compared to a standard, often using spectrophotometry to ensure the measurements are accurate and reproducible. wikisource.orgwdh.ac.id This comparison is typically done at low, medium, and dark shades to assess hue and build-up properties. govinfo.gov

Purity Analysis: The purity of the dye lot is a critical quality parameter. For instance, analysis of a commercial batch of Direct Brown 95 by titanous chloride titration indicated a purity of 72.2% ± 7.0%. govinfo.gov

Stability and Fastness Tests: The stability of the dye under various conditions (e.g., light, washing, perspiration) is assessed to ensure it meets end-user requirements. govinfo.gov

Concentration Verification: In research or toxicological studies, the concentration of the dye in prepared media (e.g., animal feed) is verified. In one study, diets containing Direct Brown 95 were analyzed to confirm the dye concentration was within ±10% of the target concentration. govinfo.gov

Inter-laboratory Comparisons: Participation in inter-laboratory comparison studies or proficiency testing is a valuable external quality assessment tool. mdpi.comnist.gov These studies help to ensure that a laboratory's results are comparable to those of other laboratories, providing an objective measure of analytical performance.

By implementing a robust framework of method validation and quality assurance, laboratories can ensure that the data generated for this compound and its transformation products are reliable, consistent, and fit for purpose, whether for regulatory compliance, product quality control, or scientific research.

Advanced Treatment Technologies for Direct Brown 79 Containing Effluents

Biological Treatment Processes

Biological methods offer an environmentally sustainable approach to treating dye-laden wastewater. These processes utilize the metabolic activities of microorganisms to break down complex dye molecules into simpler, less harmful substances.

Aerobic bioremediation involves the use of microorganisms in the presence of oxygen to degrade organic contaminants. researchgate.netnih.gov For azo dyes, this process is particularly effective for mineralizing the aromatic amines that are formed after the initial breaking of the azo bond (-N=N-). nih.gov

Research has demonstrated the capability of specific bacterial strains to aerobically degrade diazo dyes. The bacterium Acinetobacter calcoaceticus NCIM 2890 has been identified as a potent degrader of Direct Brown MR, a diazo dye closely related to Direct Brown 79. researchgate.netepa.gov This bacterium utilizes enzymes such as lignin (B12514952) peroxidase and laccase to break down the dye. researchgate.net Studies have shown that under static (low oxygen) conditions, A. calcoaceticus can achieve significant decolorization of Direct Brown MR, reaching up to 92% in 48 hours. nih.govarastirmax.com The degradation of Direct Brown MR by A. calcoaceticus results in the formation of smaller, less toxic compounds. researchgate.netepa.gov

The key to aerobic degradation is the enzymatic action that cleaves the complex dye structure. Lignin peroxidase (LiP), for instance, catalyzes the oxidation of the dye, leading to the formation of reactive radicals that initiate the breakdown process. researchgate.net The final products of this aerobic degradation are typically simpler organic molecules, carbon dioxide, and water. researchgate.net

The degradation by Acinetobacter calcoaceticus was shown to yield several intermediate products, indicating the breakdown pathway of the dye. researchgate.netepa.gov

Anaerobic treatment, which occurs in the absence of oxygen, is highly effective for the initial decolorization of azo dyes. nih.govwur.nl In this process, the azo bond, which is responsible for the dye's color, is reductively cleaved by microorganisms, resulting in the formation of colorless aromatic amines. bioline.org.brresearchgate.net This reaction is catalyzed by non-specific enzymes like azoreductases. upc.edu

While specific studies on this compound in anaerobic bioreactors are scarce, research on other direct azo dyes provides insight. For instance, a batch kinetic study on Direct Brown 2 showed that it could be effectively decolorized under anaerobic conditions by a mixed microbial culture. researchgate.net The efficiency of anaerobic reactors can be enhanced by optimizing parameters such as hydraulic retention time (HRT) and by the addition of conductive materials like granular activated carbon (GAC) or biochar, which can facilitate direct interspecies electron transfer (DIET), a more efficient metabolic pathway than conventional processes. frontiersin.org The use of Up-flow Anaerobic Sludge Blanket (UASB) reactors has shown promise for treating textile effluents, achieving high color and COD removal efficiencies. researchgate.netubi.pt

For the complete mineralization of azo dyes like this compound, a single-stage process is often insufficient. nih.gov The aromatic amines produced during anaerobic decolorization can be persistent and potentially toxic. bioline.org.brresearchgate.net Therefore, an integrated or sequential anaerobic-aerobic system is considered the most effective and cost-efficient approach. bioline.org.brresearchgate.netiwaponline.comwur.nl

This two-stage process leverages the strengths of both environments:

Anaerobic Stage: The effluent first enters an anaerobic reactor where the primary goal is decolorization through the reductive cleavage of the azo bonds. iwaponline.comufc.br

Aerobic Stage: The now colorless effluent, containing aromatic amines, is passed to an aerobic reactor. Here, microorganisms utilize oxygen to break down and mineralize these aromatic amines into simpler, non-toxic compounds like carbon dioxide and water. nih.goviwaponline.comufc.br

Studies on various azo dyes have confirmed the efficacy of this sequential treatment. For example, a sequential anaerobic-aerobic system successfully treated a synthetic wastewater containing Direct Black 38, with the anaerobic step being responsible for the majority of the decolorization. ufc.br Similarly, treatment of other azo dyes in sequential batch reactors (SBRs) has demonstrated high removal rates for both color and Chemical Oxygen Demand (COD). iwaponline.comnih.gov This integrated approach ensures not only the removal of color but also the detoxification of the effluent, making it a comprehensive solution for treating wastewater containing complex azo dyes. bioline.org.brresearchgate.net

Anaerobic Bioreactors and Their Optimization

Advanced Oxidation Processes (AOPs) for this compound Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. upc.edu These processes are particularly effective for treating dye effluents that are resistant to conventional biological treatment.

The photo-Fenton process is generally more efficient than the standard Fenton process, achieving higher degradation rates and mineralization, often at a lower required iron concentration, which reduces sludge production. nih.gov This method has been successfully applied to treat various industrial wastewaters, including dark brown colored effluents from other industries, achieving complete decolorization and significant COD removal. acs.orgijesd.org

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down pollutants. researchgate.net However, ozone can be selective in its reactions. mdpi.com Catalytic ozonation enhances the process by using a catalyst, often a metal oxide, to promote the decomposition of ozone into highly reactive and non-selective hydroxyl radicals. researchgate.net This significantly accelerates the degradation of refractory organic compounds. rsc.org

Iron-based catalysts, such as iron oxides or iron shavings, have been shown to be effective in the catalytic ozonation of dye-containing wastewater. researchgate.netresearchgate.netmdpi.com The catalyst surface provides active sites for ozone to decompose and generate hydroxyl radicals, leading to more efficient pollutant removal compared to ozonation alone. deswater.com Studies on various azo dyes have shown that catalytic ozonation can achieve high levels of decolorization and mineralization. For example, the use of CaFe₂O₄ nanoparticles as a catalyst significantly enhanced the ozonation of Acid Orange II. rsc.orgrsc.org Similarly, iron-loaded zeolites have been used for the catalytic ozonation of Disperse Yellow 42, increasing COD removal from 59% (ozonation alone) to 79%. mdpi.com The efficiency of these processes is often dependent on factors like pH, catalyst dosage, and ozone concentration. researchgate.netrsc.org

Table of Compound Names

Photocatalysis (e.g., TiO₂-based systems)

Photocatalysis, particularly using titanium dioxide (TiO₂), is a prominent advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like azo dyes. researchgate.net The fundamental principle of TiO₂ photocatalysis involves the generation of highly reactive oxygen species (ROS) upon the absorption of light energy. When TiO₂ is irradiated with light of sufficient energy (equal to or greater than its band gap), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. frontiersin.orgmdpi.com These charge carriers can then react with water and oxygen to produce powerful oxidizing agents, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which can break down the complex structure of this compound. frontiersin.orgacs.org

The efficiency of TiO₂-based photocatalysis is influenced by several factors, including the crystalline structure of TiO₂ (anatase being the most widely used due to its favorable band edge position), particle size, and surface area. mdpi.com A significant limitation of pure TiO₂ is its wide band gap (approximately 3.2 eV for anatase), which restricts its activation to the UV portion of the electromagnetic spectrum. frontiersin.org To overcome this and enhance the utilization of visible light, various modifications to TiO₂ have been explored. These include doping with metal or non-metal elements and coupling with other semiconductors to form heterojunctions, which can improve charge separation and extend light absorption into the visible range. mdpi.comipme.ru

Table 1: Research Findings on Photocatalytic Degradation

| Catalyst System | Light Source | Target Pollutant | Key Findings |

| TiO₂ | UV Light | Azo Dyes | Effective degradation through the generation of hydroxyl radicals. researchgate.net |

| Modified TiO₂ (e.g., doped, composite) | Visible Light | Organic Dyes | Enhanced photocatalytic activity by extending light absorption into the visible spectrum and improving charge separation. frontiersin.orgipme.ru |

| Au/TiO₂/graphene | - | - | Identified as a very promising photocatalyst for indoor applications. ipme.ru |

Electrochemical Oxidation Methods

Electrochemical oxidation offers a robust alternative for the treatment of dye-containing wastewater. This method can degrade pollutants through two main pathways: direct and indirect oxidation. mdpi.com In direct electrochemical oxidation, the pollutant molecules are adsorbed onto the anode surface and destroyed by direct electron transfer. In indirect oxidation, which is often more effective for recalcitrant compounds, mediating oxidizing agents are electrochemically generated in the solution. mdpi.comresearchgate.net For instance, in the presence of chloride ions, active chlorine species (e.g., hypochlorite) can be produced, which then chemically oxidize the dye molecules. researchgate.net

The effectiveness of electrochemical oxidation is highly dependent on the anode material, current density, pH of the solution, and the supporting electrolyte used. doi.orgresearchgate.net Materials like boron-doped diamond (BDD), lead dioxide (PbO₂), and various mixed metal oxides are commonly used as anodes due to their high oxygen evolution potential and stability. mdpi.com Studies have shown that electrochemical methods can achieve high removal efficiencies for both color and chemical oxygen demand (COD). doi.orgresearchgate.net For example, one study on the electrochemical degradation of a direct red dye using graphite (B72142) electrodes achieved 98.17% decolorization in 10 minutes under optimal conditions. doi.org

Table 2: Research Findings on Electrochemical Oxidation

| Electrode Material | Target Pollutant | Key Findings |

| Graphite | Direct Red 31 | 98.17% decolorization in 10 minutes at optimal pH, current intensity, and NaCl concentration. doi.org |

| Pb/PbO₂ | Acid Blue and Basic Brown Dyes | Highest electrocatalytic activity was observed in the presence of NaCl, attributed to indirect oxidation by electrogenerated hypochlorite. researchgate.net |

| Ni-Co-Oxide | Methylene Blue | Effective degradation, with performance enhanced by the presence of chloride ions. mdpi.com |

| Carbon | Vat Brown 1 | Achieved 94.55% color removal and 82.49% COD removal. researchgate.net |

Coagulation, Flocculation, and Precipitation Methods

Coagulation, flocculation, and precipitation are established physicochemical treatment processes used to remove suspended and colloidal particles from wastewater. In the context of dye removal, these methods work by destabilizing the dye particles, causing them to aggregate and form larger flocs that can be subsequently removed by sedimentation or filtration. mdpi.com Common coagulants include aluminum salts (like aluminum sulfate) and iron salts (like ferric chloride). mdpi.com

The efficiency of these processes is significantly influenced by the pH of the wastewater, the dose of the coagulant, and the chemical structure of the dye. mdpi.com For anionic dyes like this compound, coagulation is often more effective at acidic pH values, which neutralize the negative charges on the dye molecules and promote their interaction with the positively charged coagulant species. While coagulation can be effective for color removal, it primarily transfers the pollutant from the liquid phase to a solid sludge, which then requires further management and disposal. mdpi.com

Table 3: Research Findings on Coagulation and Flocculation

| Treatment Method | Coagulant | Target Pollutant | Key Findings |

| Coagulation-Flocculation | Aluminum Sulfate (B86663), Ferric Chloride | Tannery Wastewater | Achieved up to 46% removal of suspended solids and 37% of COD at optimal pH and coagulant concentration. mdpi.com |

| Electrokinetic Coagulation | - | Dyes | Mentioned as a potential physico-chemical process for dye removal. |

Membrane Filtration Technologies for this compound Retention

Membrane filtration technologies, such as nanofiltration (NF) and ultrafiltration (UF), represent a physical barrier method for separating dyes from wastewater. These processes operate by forcing the effluent through a semi-permeable membrane that retains the larger dye molecules while allowing water and smaller molecules to pass through. The selection of the membrane is critical and depends on the molecular weight and size of the dye, as well as the operating pressure and flux requirements.

For azo dyes like this compound, nanofiltration is often particularly suitable due to its ability to retain multivalent salts and organic molecules in the range of 200-1000 Da. These technologies can achieve high dye rejection rates and produce a high-quality permeate that can potentially be reused. However, a major challenge in membrane filtration is membrane fouling, where the accumulation of rejected dye molecules and other substances on the membrane surface reduces the filtration efficiency over time. This necessitates periodic cleaning or pre-treatment of the effluent. Various documents specify the use of a 0.45 μm membrane filter for the analysis of heavy metals in filtrate after certain test procedures, indicating its use in sample preparation for analysis rather than large-scale wastewater treatment. globalgreentag.comeuropa.eucsb.gov.trcircularprocurement.ca

Table 4: Research Findings on Membrane Filtration

| Membrane Technology | Application | Key Findings |

| Nanofiltration/Ultrafiltration | Dye Removal | Effective for separating dye molecules based on size exclusion. |

| 0.45 µm Membrane Filter | Sample Preparation | Used in various standard testing procedures to filter extracts before analysis for heavy metals and other substances. globalgreentag.comeuropa.eucsb.gov.trcircularprocurement.ca |

Hybrid and Integrated Treatment Systems for Enhanced Removal Efficiency

To overcome the limitations of individual treatment processes and achieve higher removal efficiencies, hybrid and integrated systems are often employed. These systems combine two or more technologies, such as biological treatment followed by an advanced oxidation process, or coagulation followed by membrane filtration. bibliotekanauki.pl The rationale behind this approach is that the first stage can remove a significant portion of the pollutant load or transform the recalcitrant molecules into more biodegradable intermediates, which are then more effectively removed by the subsequent stage.

Table 5: Research Findings on Hybrid and Integrated Systems

| Hybrid System | Target Pollutant | Key Findings |

| Ozonation and Biological Degradation | Textile Wastewater | Sequential treatment can lead to enhanced detoxification and decolorization. researchgate.net |

| Fenton's Reagent and Biological Treatment | Tannery Wastewater | Combined process removed 93% COD and 98% BOD. mdpi.com |

| Coagulation-Flocculation and Advanced Oxidation | Textile Finishing Wastewater | A combination of processes is often necessary for effective treatment. bibliotekanauki.pl |

Computational Chemistry and Molecular Modeling in Direct Brown 79 Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure of a molecule, which in turn governs its reactivity and other chemical properties. scispace.comresearchgate.net These first-principles approaches solve fundamental equations to describe the distribution of electrons and predict molecular properties without relying on experimental data. libretexts.org

Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of many-body systems based on the electron density, rather than the more complex many-electron wavefunction. researchgate.netcore.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it suitable for large molecules like Direct Brown 79. tandfonline.comrsc.org

In the study of azo dyes, DFT is instrumental for molecular orbital analysis. mdpi.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, influencing its color and reactivity. scispace.com

Furthermore, DFT is used to calculate reactivity descriptors such as electrophilicity. acs.org Research on a series of azobenzene (B91143) disperse dyes, which included a compound designated DB79:1 (this compound:1), utilized such computational indices to correlate the dyes' electrophilic properties with their observed rates of binding and reactivity in a Direct Peptide Reactivity Assay (DPRA). nih.gov This demonstrates a direct application of computational principles to predict the sensitization potential of dyes like this compound. nih.gov

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.7 eV | Correlates with chemical reactivity and stability. scispace.com |

| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. | 2.85 eV | Predicts reactivity towards nucleophiles. nih.gov |

Beyond DFT, other quantum methods are available for studying molecular properties. Ab initio methods solve the Schrödinger equation from first principles without experimental parameters, offering high accuracy but at a significant computational cost, which often limits their use to smaller systems. libretexts.orgucl.ac.uk These methods can provide benchmark calculations for ground state geometries and energies. aip.org

Semi-empirical methods represent a compromise between the rigor of ab initio techniques and the speed required for very large molecules. researchgate.net They simplify calculations by incorporating parameters derived from experimental data. libretexts.org These methods are particularly useful for initial structural explorations and for studying the electronic properties and photochemical stability of large series of azo dyes, where ab initio or even DFT calculations might be prohibitively time-consuming. researchgate.net Both ab initio and semi-empirical methods can be used to calculate fundamental ground state properties such as molecular geometry, dipole moments, and vibrational frequencies. libretexts.orgresearchgate.net

| Method | Basis | Relative Cost | Typical Application |

|---|---|---|---|

| Ab Initio | First principles, no empirical data. libretexts.org | High | High-accuracy benchmarks for small molecules. aip.org |

| Density Functional Theory (DFT) | Based on electron density. researchgate.net | Medium | Electronic structure and reactivity of medium to large molecules. mdpi.com |

| Semi-Empirical | Uses approximations and empirical parameters. researchgate.net | Low | Rapid screening and study of very large molecules or systems. researchgate.net |

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. scispace.comnih.gov This approach is essential for understanding how molecules like this compound interact with their environment, such as solvent molecules or solid surfaces. researchgate.net

The primary function of this compound is to dye materials like cellulose (B213188) fibers. worlddyevariety.com The dyeing process is governed by the adsorption of the dye molecule from a liquid solution onto the solid fiber surface. MD simulations are an ideal tool for investigating these adsorption mechanisms at the molecular level. adelaide.edu.au

| Parameter | Description | Example Value/Setting |

|---|---|---|

| System Composition | Components of the simulation box. | 1 this compound molecule, 1 cellulose surface, ~10,000 water molecules. |

| Force Field | Set of equations and parameters describing the potential energy. | GROMOS, AMBER, or CHARMM. |

| Ensemble | Thermodynamic conditions (e.g., constant Temperature, Pressure). | NPT (Isothermal-isobaric). |

| Simulation Time | Duration of the simulation. | 100 - 500 nanoseconds. |

| Time Step | Time interval between successive calculations. | 2 femtoseconds. scispace.com |

The behavior of a dye in solution is heavily influenced by its interactions with solvent molecules, a phenomenon known as solvation. nih.govacs.org For this compound, which is applied from an aqueous solution, understanding its interaction with water is crucial. worlddyevariety.com MD simulations can explicitly model the water molecules surrounding the dye, revealing the structure of the hydration shell and the dynamics of water-dye hydrogen bonds. aip.org

Alternatively, implicit solvent models can be used to represent the solvent as a continuous medium, which reduces computational cost while still capturing the primary thermodynamic effects of solvation. nih.gov These simulations can predict how solvation affects the conformational flexibility of the large, multi-ring structure of this compound. Changes in conformation can, in turn, impact the dye's electronic properties, its aggregation behavior in solution, and its ability to approach and bind to a substrate. nih.gov

Modeling Adsorption Mechanisms at Solid-Liquid Interfaces

Prediction and Elucidation of this compound Degradation Pathways via Computational Approaches

The environmental fate of synthetic dyes is a significant concern, and understanding their degradation is essential. Computational approaches offer a predictive framework for elucidating the complex degradation pathways of molecules like this compound. nih.gov These methods can be used to model various degradation mechanisms, including enzymatic breakdown (biodegradation) and chemical degradation. nih.gov

Computational tools can predict the most likely sites on the this compound molecule for initial enzymatic or chemical attack. frontiersin.org For azo dyes, a common initial step in biodegradation is the reductive cleavage of the azo bond (–N=N–). nih.gov Quantum chemical calculations can be used to determine the reactivity of the azo linkages and other functional groups. Following the initial cleavage, further degradation of the resulting aromatic amines can be modeled. frontiersin.org By calculating the reaction energies and activation barriers for various potential steps, researchers can construct a probable degradation pathway. acs.org This information is invaluable for assessing the environmental persistence of the dye and identifying potential degradation products that may be of toxicological concern. nottingham.ac.uknih.gov While specific studies on this compound are scarce, the computational frameworks for predicting the biodegradation of xenobiotics are well-developed. nih.govacs.org

| Reaction Type | Description | Computational Approach |

|---|---|---|

| Azo Bond Reduction | Cleavage of the –N=N– bond to form aromatic amines. frontiersin.org | DFT to calculate reaction thermodynamics and barriers. |

| Hydroxylation | Introduction of –OH groups onto aromatic rings. | Modeling interaction with oxidative enzymes or radicals. |

| Deamination | Removal of amino groups from intermediate products. | Calculating bond dissociation energies. |

| Ring Cleavage | Opening of the aromatic rings. | Predicting pathways involving dioxygenase-type reactions. |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Direct Dyes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are cornerstones of modern computational chemistry and chemoinformatics. researchgate.net These methods aim to build mathematical models that correlate the structural or physicochemical properties of a set of chemical compounds with their biological activity (QSAR) or physical/chemical properties (QSPR). researchgate.net The primary objective is to develop a predictive function that can estimate the activity or property of new or untested compounds based solely on their molecular structure. For the dye industry, QSPR models are particularly powerful tools for predicting key performance indicators such as dye affinity, color fastness, and environmental fate, guiding the rational design of new dyes. springernature.comifatcc.org

While specific QSPR models exclusively for this compound are not extensively documented in public literature, a substantial body of research exists for direct dyes and, more broadly, azo dyes. researchgate.netmdpi.com this compound, being a trisazo direct dye, can be analyzed within the framework of these established models. worlddyevariety.com These studies provide a clear blueprint for how the properties of this compound could be predicted and optimized.

Research Findings and Predictive Models

QSPR research on direct and azo dyes has successfully modeled various critical properties. The models are typically developed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), which generate an equation relating a property to a set of calculated molecular descriptors. nih.govhep.com.cn

Key properties investigated in QSPR studies for direct dyes include:

Dye-Fiber Affinity: Models have been developed to predict the affinity of direct dyes for cellulose fibers. researchgate.netfigshare.com These models often use descriptors related to the dye's electronic structure and hydrophobicity. researchgate.net

Color Fastness: Properties like light fastness and wash fastness are crucial for dye performance. QSPR studies have shown that electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are strong predictors of light fastness, as they relate to the dye's susceptibility to photo-oxidation or reduction. ifatcc.orgscientific.net Wash fastness is often correlated with the dye's hydrophobicity. scientific.net

Ecotoxicity and Degradation: QSPR models are used to predict the environmental impact of dyes, such as their biodegradability or the rate of their removal from wastewater through processes like ozonolysis or electrochemical oxidation. researchgate.nettandfonline.com Descriptors like molecular weight, number of azo bonds, and electronic parameters are often significant in these models. nih.govtandfonline.com

Chromatographic Behavior: The retention of direct dyes in chromatography, which relates to their mobility and polarity, has been successfully modeled using a variety of 1D, 2D, and 3D molecular descriptors. srce.hr

Molecular Descriptors in Dye QSPR

The predictive power of a QSPR model depends on the selection of appropriate molecular descriptors—numerical values that quantify different aspects of a molecule's structure. For direct dyes like this compound, these descriptors fall into several categories.

| Descriptor Category | Example Descriptors | Related Dye Property | Source |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment (μ) | Light Fastness, Redox Potential, Dye Affinity | ifatcc.orghep.com.cnscientific.net |

| Topological | Molecular Weight (MW), Number of Azo Linkages (NN=N) | Degradation Rate, Ecotoxicity | nih.gov |

| Hydrophobicity | Octanol-Water Partition Coefficient (LogP) | Wash Fastness, Dye Affinity, Bioaccumulation | researchgate.netscientific.net |

| Geometric | Molecular Surface Area (Sm), Solvent Accessible Surface Area (SAS) | Dye Adsorption, Chromatographic Retention | srce.hrfrontiersin.org |

Table 1: Common molecular descriptors used in QSPR models for direct and azo dyes and the properties they help predict.

A typical QSPR model is represented by a linear equation. For instance, a model predicting the ozonolysis half-life (a measure of degradation) of azo dyes was developed using descriptors derived solely from the chemical structures. researchgate.net Another study on the degradation of azo dyes found that molecular weight divided by the number of sulphonate groups (MW/S) and the number of azo linkages were the most critical factors. nih.gov A hypothetical QSPR equation for a property like dye affinity might look as follows:

Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

Where 'c' represents coefficients determined by the regression analysis.

| Model Component | Description | Relevance to Direct Dyes | Source |

| Dependent Variable | The property to be predicted (e.g., Light Fastness, Dye Affinity). | This is the target performance characteristic of the dye. | mdpi.comscientific.net |

| Independent Variables | Calculated molecular descriptors (e.g., HOMO, LUMO, LogP, MW). | These quantify the structural features of the dye molecule. For this compound, this would include its three azo groups and two sulfonic acid groups. | nih.govhep.com.cnscientific.net |

| Regression Method | Statistical technique used to build the model (e.g., MLR, PLS). | This establishes the mathematical relationship between the descriptors and the property. | nih.govresearchgate.net |

| Validation | Statistical tests (e.g., cross-validation) to confirm the model's predictive power. | Ensures the model is robust and not just a random correlation. | nih.gov |

Table 2: Structure of a typical QSPR model for predicting direct dye properties.

By applying these established QSPR principles, researchers can computationally screen virtual libraries of direct dyes, including structural analogues of this compound, to identify candidates with improved properties before undertaking costly and time-consuming synthesis and testing.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for synthesizing DIRECT BROWN 79 with high yield and purity, and how do reaction parameters (e.g., temperature, pH) influence structural integrity?